Cas no 940890-90-4 (tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate)

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate structure
940890-90-4 structure
Nombre del producto:tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
Número CAS:940890-90-4
MF:C11H21NO5S
Megavatios:279.353142499924
MDL:MFCD09953027
CID:1068449
PubChem ID:24795796

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • (S)-tert-Butyl 3-(methylsulfonyloxy)-piperidine-1-carboxylate
    • (S)-TERT-BUTYL 3-(METHYLSULFONYLOXY)PIPERIDINE-1-CARBOXYLATE
    • (S)-1-(TERT-BUTOXYCARBONYL)PIPERIDIN-3-YL METHANESULFONATE
    • tert-butyl (3S)-3-(methanesulfonyloxy)piperidine-1-carboxylate
    • (S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate
    • WLAZHMYDLUILKR-VIFPVBQESA-N
    • AB3266
    • (S)-3-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester
    • Y4777
    • tert-Butyl (3S)-3-[(methanesulfonyl)oxy]pi
    • 1,1-Dimethylethyl (3S)-3-[(methylsulfonyl)oxy]-1-piperidinecarboxylate (ACI)
    • tert-Butyl (3S)-3-[(methylsulfonyl)oxy]piperidine-1-carboxylate
    • tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
    • AS-44697
    • SCHEMBL731800
    • (S)-tert-Butyl3-((methylsulfonyl)oxy)piperidine-1-carboxylate
    • tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate
    • 940890-90-4
    • DTXSID40647332
    • DB-290313
    • AKOS015949188
    • CS-M2448
    • MFCD09953027
    • MDL: MFCD09953027
    • Renchi: 1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3/t9-/m0/s1
    • Clave inchi: WLAZHMYDLUILKR-VIFPVBQESA-N
    • Sonrisas: C(N1CCC[C@H](OS(=O)(=O)C)C1)(=O)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 279.11404394g/mol
  • Masa isotópica única: 279.11404394g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 4
  • Complejidad: 393
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 81.3
  • Xlogp3: 1.1

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Información de Seguridad

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1048801-100mg
(S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate
940890-90-4 98%
100mg
¥610.00 2024-04-24
Chemenu
CM301314-5g
(S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate
940890-90-4 95%
5g
$482 2022-09-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97523-5G
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
940890-90-4 95%
5g
¥ 2,303.00 2023-04-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S93130-100mg
(S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate
940890-90-4
100mg
¥436.0 2021-09-07
Alichem
A129004473-5g
(S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate
940890-90-4 95%
5g
$689.00 2023-08-31
abcr
AB448741-5 g
(S)-1-(tert-Butoxycarbonyl)piperidin-3-yl methanesulfonate
940890-90-4
5g
€1,216.30 2023-02-18
Chemenu
CM301314-1g
(S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate
940890-90-4 95%
1g
$161 2022-09-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GA492-1g
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
940890-90-4 95+%
1g
2420CNY 2021-05-07
eNovation Chemicals LLC
D320385-1kg
(S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate
940890-90-4 95%
1kg
$2980 2025-02-22
abcr
AB448741-250mg
(S)-1-(tert-Butoxycarbonyl)piperidin-3-yl methanesulfonate; .
940890-90-4
250mg
€200.50 2025-02-20

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  15 min, 25 °C; 25 °C → 5 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, 5 °C; 5 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
Referencia
Preparation of intermediate for synthesizing linagliptin
, China, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 10 °C; 1 h, rt
1.2 Reagents: Water ;  rt
Referencia
Method for preparation and chiral inversion of chiral-1-t-butoxycarbonyl-3-hydroxy piperidine
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Toluene ;  1 h, cooled
Referencia
Preparation of pyrazolo[3,4-d]pyrimidine compounds as HER2 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
Referencia
Preparation of pyrazolo[3,4-d]pyrimidine derivatives useful as inhibitors of Bruton's tyrosine kinase
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
1.2 Solvents: Water ;  rt
Referencia
Convenient preparation of optically pure 3-aryloxy-pyrrolidines
Benard, Christophe; Mohammad, Rahim; Saraswat, Neerja; Shan, Rudong; Maiti, Samarendra N.; et al, Synthetic Communications, 2008, 38(4), 517-524

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 2 h, rt
Referencia
Preparation of imidazolyl(1H-triazolyl)pyridine derivatives as histone demethylase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 16 h, 70 °C
Referencia
Preparation of fenbendazole analogs and its application in preparation of anti-cervical cancer drugs
, China, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 °C → 30 °C; 2 h, 25 - 30 °C
Referencia
Process for the preparation of 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one and polymorphs thereof
, India, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  cooled; 7 h, rt
Referencia
BTK inhibitor and application
, China, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Ethyl acetate ;  5 °C; overnight, rt
Referencia
Method for preparing Ibrutinib intermediate
, China, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, 0 °C
Referencia
Benzo[c][2,7]naphthyridine derivatives and their use as kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Ethyl acetate ;  5 min, -5 °C; 1 h, -5 °C
Referencia
Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitor
England, Katherine S.; Tumber, Anthony; Krojer, Tobias; Scozzafava, Giuseppe; Ng, Stanley S.; et al, MedChemComm, 2014, 5(12), 1879-1886

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
Referencia
Preparation of heterocyclic compounds that inhibit LRRK2 kinase activity
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 18 h, rt
Referencia
Aminopyrimidine derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 10 °C; 1 h, rt
1.2 Reagents: Water
Referencia
Preparation method of chiral-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine and chiral inversion method
, China, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Referencia
Preparation of pyrazolopyridinamines, pyrazolopyrimidinamines and imidazopyrazinamines as tyrosine kinase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 3 h, rt
Referencia
Synthesis of stable amorphous ibrutinib
, United Kingdom, , ,

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Raw materials

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:940890-90-4)tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
A917250
Pureza:99%
Cantidad:5.0g
Precio ($):283.0